

(+)-S-Allylcysteine as a stable organosulfur compound from aged garlic extract

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-S-Allylcysteine	
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(+)-S-Allylcysteine: A Stable Organosulfur Compound from Aged Garlic Extract

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-S-Allylcysteine (SAC) is a unique and highly stable organosulfur compound that is abundantly present in aged garlic extract (AGE). Unlike the pungent and unstable compounds found in fresh garlic, such as allicin, SAC is odorless, highly bioavailable, and possesses a favorable safety profile.[1][2] These characteristics, coupled with its potent antioxidant and anti-inflammatory properties, have positioned SAC as a compound of significant interest for therapeutic applications in a range of health conditions, including cardiovascular and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the core scientific and technical information on (+)-S-Allylcysteine, focusing on its quantitative data, experimental protocols, and key molecular pathways.

Data Presentation Chemical and Physical Properties



Property	Value	Reference
Molecular Formula	C6H11NO2S	[2]
Molecular Weight	161.22 g/mol	-
Melting Point	223.3–223.7°C	[1]
Stability	Stable in AGE for up to 2 years.[1]	[1]

Concentration in Aged Garlic Preparations

The concentration of SAC can vary significantly depending on the specific preparation of aged garlic.

Preparation	SAC Concentration	Reference
Commercial Aged Garlic Extract (AGE) Powder	~0.1% (dry weight basis)	[4]
Commercial Black Garlic Extract (BGE)	0.31–27.22 mg/100 mL	[5][6]
Commercial Black Garlic (BG) Cloves	22.28–63.71 mg/100 g	[5][6]

Pharmacokinetic Parameters of S-Allylcysteine

SAC is readily absorbed from the gastrointestinal tract and exhibits high bioavailability across different species.[7]



Species	Dose	Bioavailabil ity (%)	Tmax (h)	T1/2 (h)	Reference
Human	Oral garlic supplement	High (suggested)	-	>10	[8][9]
Rat	5 mg/kg (oral)	98.2	0.27	1.2	[7][10]
Rat	100 mg/kg (oral)	91.0	0.5	2.7	[9]
Mouse	-	103.0	-	-	[7]
Dog	2 mg/kg (oral)	87.2	-	12	[7][11]

Toxicology Data

SAC has been shown to have a very low toxicity profile.

Species	Route of Administration	LD50	Reference
Mouse (male)	Oral	8.89 g/kg	[1]
Mouse (female)	Oral	9.39 g/kg	[1]
Rat (male)	Intraperitoneal	3.34 g/kg	[1][12]

In Vitro Antioxidant Activity

Assay	Concentration / IC50	Reference
DPPH Radical Scavenging	58.43 mg/L (for pyrene- labelled SAC)	[13]
Hydroxyl Radical (•OH) Scavenging	8.16 mg/L (for pyrene-labelled SAC)	[13]

Experimental Protocols



Quantification of S-Allylcysteine in Plasma using HPLC-UV

This protocol provides a general framework for the determination of SAC in plasma samples.

- 1. Sample Preparation: a. To 100 μ L of plasma, add a suitable internal standard. b. Precipitate proteins by adding 400 μ L of methanol. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 μ L of the mobile phase.
- 2. Derivatization (if required for UV detection): a. Some HPLC-UV methods may require derivatization to enhance detection. A common derivatizing agent is dansyl chloride.[14][15] b. Mix the reconstituted sample with a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH 9.5). c. Incubate the mixture at a specific temperature and time (e.g., 40°C for 30 minutes). d. Stop the reaction by adding a quenching solution (e.g., acetic acid).
- 3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 5 μ m particle size, 4.6 x 150 mm).[16] b. Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) or a buffered mobile phase such as sodium acetate buffer (pH 5) and methanol.[14][16] c. Flow Rate: 1 mL/min.[16] d. Injection Volume: 20 μ L.[16] e. Detection: UV detector at 254 nm.[16] f. Quantification: Create a calibration curve using known concentrations of SAC standard.

Quantification of S-Allylcysteine in Plasma using UHPLC-MS/MS

This protocol offers higher sensitivity and selectivity for SAC quantification.[17]

- 1. Sample Preparation: a. To 100 μ L of plasma, add an internal standard. b. Add 4 mL of methanol and shake for 15 minutes.[17] c. Centrifuge at 4000 rpm for 10 minutes at 4°C.[17] d. Transfer 2.5 mL of the supernatant to a fresh tube and dry under a nitrogen stream.[17] e. Reconstitute the residue with 750 μ L of the mobile phase and vortex for 4 minutes.[17] f. Transfer the reconstituted sample to an autosampler vial for injection.[17]
- 2. UHPLC-MS/MS Analysis: a. Column: C18 column (e.g., 1.7 μm particle size, 100 mm length).[17] b. Mobile Phase: A gradient of methanol and 0.1% formic acid in water. c. Flow Rate: 0.3 mL/min.[17] d. Injection Volume: 10 μL.[17] e. Ionization Mode: Positive electrospray



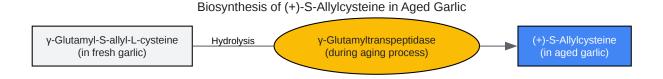
ionization (ESI+). f. Mass Spectrometry: Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for SAC should be optimized. g. Quantification: Generate a calibration curve using a series of known concentrations of SAC standards prepared in a similar matrix.[17]

In Vitro DPPH Radical Scavenging Assay

This assay measures the ability of SAC to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

- 1. Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol. b. Prepare various concentrations of SAC in a suitable solvent (e.g., water or methanol).
- 2. Assay Procedure: a. In a 96-well plate, add a specific volume of the SAC solution to a specific volume of the DPPH solution. b. Incubate the mixture in the dark at room temperature for 30 minutes. c. Measure the absorbance of the solution at 517 nm using a microplate reader. d. A control containing the solvent and DPPH solution should be included. e. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs control Abs sample) / Abs control] x 100

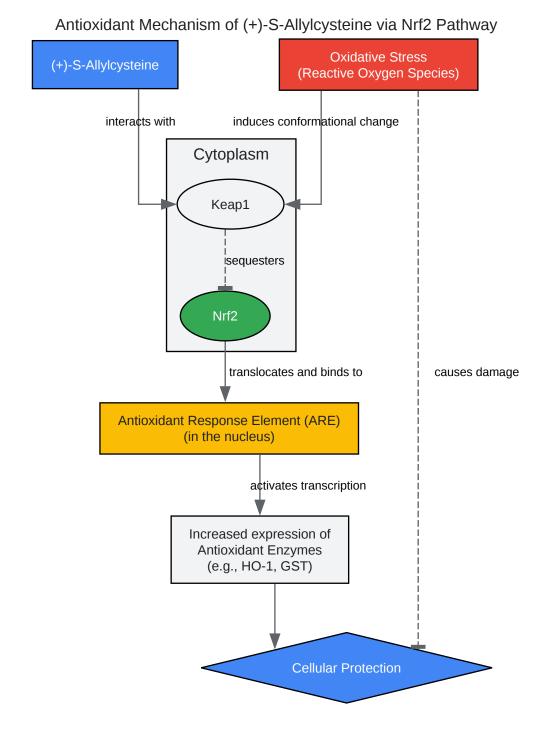
Mandatory Visualizations



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Caption: Formation of (+)-S-Allylcysteine during the aging of garlic.

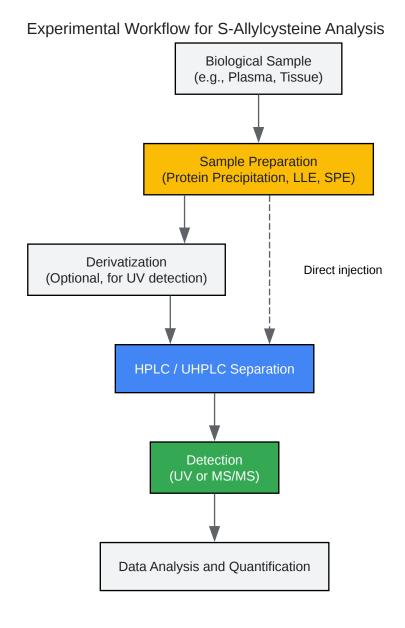




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Caption: SAC-mediated activation of the Nrf2 antioxidant pathway.





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Caption: General workflow for the analysis of S-Allylcysteine.

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Foundational & Exploratory





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- To cite this document: BenchChem. [(+)-S-Allylcysteine as a stable organosulfur compound from aged garlic extract]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554675#s-allylcysteine-as-a-stable-organosulfurcompound-from-aged-garlic-extract]

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